Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
CAS No.:
Cat. No.: VC13829869
Molecular Formula: C16H22BNO5
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H22BNO5 |
---|---|
Molecular Weight | 319.2 g/mol |
IUPAC Name | methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Standard InChI | InChI=1S/C16H22BNO5/c1-10(19)18-13-8-11(14(20)21-6)7-12(9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |
Standard InChI Key | HYHBDRFEFCNXDU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name, methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reflects its three key substituents: a methyl ester at position 1, an acetamido group at position 3, and a pinacol boronic ester at position 5 of the benzene ring . The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, preventing spontaneous deboronation and enhancing shelf life.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 319.2 g/mol | |
CAS Registry Number | 1025719-29-2 | |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for analogous boronic esters, such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reveal distinct aromatic proton signals between 7.75–8.02 ppm and pinacol methyl groups at 1.33–1.42 ppm . Infrared (IR) spectroscopy typically shows stretches for the carbonyl (1700 cm) and boronate B-O bonds (1350 cm).
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via a palladium-catalyzed Miyaura borylation or a nitrite-mediated coupling reaction. A patented method involves reacting 3-acetamido-5-bromobenzoic acid methyl ester with bis(pinacolato)diboron () in the presence of palladium catalysts (e.g., Pd(dppf)Cl) and a base (KOAc) in dimethylacetamide (DMA) at 80–100°C . Yields exceed 70% under optimized conditions.
Table 2: Representative Reaction Conditions
Component | Role | Quantity |
---|---|---|
3-Acetamido-5-bromobenzoate | Substrate | 1.0 mmol |
Boron Source | 1.2 mmol | |
Pd(dppf)Cl | Catalyst | 0.05 mmol |
KOAc | Base | 3.0 mmol |
DMA | Solvent | 5 mL |
Scalability and Industrial Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via column chromatography (petroleum ether:ethyl acetate, 10:1) or recrystallization from hexane yields >95% purity .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMSO, DMA) but poorly soluble in water. Storage at 2–8°C under inert atmosphere (N) prevents hydrolysis of the boronic ester . Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, consistent with similar pinacol boronic esters .
Reactivity Profile
The boronic ester undergoes Suzuki-Miyaura cross-coupling with aryl halides, enabling biaryl synthesis. The acetamido group directs electrophilic substitution to the para position, facilitating regioselective functionalization.
Applications in Pharmaceutical and Materials Research
Drug Intermediate Synthesis
This compound is a precursor to kinase inhibitors and protease antagonists. For example, coupling with 4-bromophenylalanine derivatives generates candidates for tyrosine kinase inhibition.
Polymer and Sensor Development
Incorporated into conjugated polymers, the boronic ester enables glucose-sensing applications via diol-binding interactions .
Table 3: Key Applications and Derivatives
Application | Derivative Structure | Target Use |
---|---|---|
Anticancer Agents | Biaryl-linked imidazoles | PI3K Inhibition |
Biosensors | Polythiophene-Boronate Copolymers | Glucose Detection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume